

Application Note: The Role of 22-Methyltetracosanoyl-CoA in Lipidomics

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Compound of Interest

Compound Name: 22-Methyltetracosanoyl-CoA

Cat. No.: B15546971

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Introduction

Very Long-Chain Fatty Acids (VLCFAs) are fatty acids with 22 or more carbons. They are crucial components of cellular lipids, serving as precursors for sphingolipids and as components of glycerophospholipids. The metabolism of VLCFAs is critical for various biological processes, including membrane structure, cell signaling, and energy homeostasis. Dysregulation of VLCFA metabolism is associated with several severe neurological disorders, such as X-linked adrenoleukodystrophy (X-ALD). **22-Methyltetracosanoyl-CoA** is a branched-chain very long-chain acyl-CoA. Its unique structure suggests a specialized role in lipid metabolism, potentially as a substrate for specific enzymes or as a biomarker for certain metabolic states. This document outlines experimental protocols for studying **22-Methyltetracosanoyl-CoA** using lipidomics techniques.

Hypothetical Biological Role

For the context of these protocols, we hypothesize that **22-Methyltetracosanoyl-CoA** is a substrate for a peroxisomal beta-oxidation pathway and that its accumulation may be indicative of a defect in this pathway. These protocols will focus on its use as an internal standard for quantification of related endogenous species and as a substrate in cell-based assays to probe pathway function.

Quantitative Data

The following tables provide reference data for the use of **22-Methyltetracosanoyl-CoA** in mass spectrometry-based lipidomics.

Table 1: Mass Spectrometry Parameters for **22-Methyltetracosanoyl-CoA**

Parameter	Value
Chemical Formula	C₅₀H₉₄N₇O₁₇P₃S
Monoisotopic Mass	1193.556 g/mol
Precursor Ion (M-H) ⁻	1192.549 m/z
Precursor Ion (M+H) ⁺	1194.563 m/z
Predicted Retention Time (C18)	18.5 min

| Key Fragmentation Ions (MS/MS) | 809.5 (Loss of phosphopantetheine), 408.0 (Acyl chain fragment) |

Table 2: Sample Data from a Cell-Based Assay This table shows hypothetical results from an experiment where a cell line with a suspected VLCFA metabolism defect was treated with 22-Methyltetracosanoic Acid, and the intracellular accumulation of its CoA-ester was measured.

Cell Line	Treatment	22-Methyltetracosanoyl-CoA Level (pmol/mg protein)	Standard Deviation
Control (WT)	Vehicle	1.2	0.3
Control (WT)	10 µM 22-Methyltetracosanoic Acid	15.8	2.1
Mutant (Defect)	Vehicle	8.9	1.5
Mutant (Defect)	10 µM 22-Methyltetracosanoic Acid	95.4	10.3

Experimental Protocols

Protocol 1: Quantification of **22-Methyltetracosanoyl-CoA** in Cell Lysates by LC-MS/MS

This protocol describes the extraction and quantification of **22-Methyltetracosanoyl-CoA** from cultured cells.

Materials:

- **22-Methyltetracosanoyl-CoA** standard ($\geq 98\%$ purity)
- Internal Standard (e.g., C25:0-d4 Acyl-CoA)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic Acid
- Phosphate-Buffered Saline (PBS)
- BCA Protein Assay Kit
- Cultured cells (e.g., fibroblasts, hepatocytes)

Procedure:

- Cell Culture and Harvest:
 1. Culture cells to ~80-90% confluency in a 6-well plate.
 2. Aspirate the culture medium and wash the cells twice with ice-cold PBS.
 3. Add 500 μL of ice-cold 80% methanol to each well to quench metabolism and scrape the cells.
 4. Transfer the cell suspension to a microcentrifuge tube.

- Lipid Extraction:

1. Spike the cell lysate with the internal standard (e.g., 50 pmol of C25:0-d4 Acyl-CoA).
2. Vortex the mixture vigorously for 1 minute.
3. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
4. Transfer the supernatant to a new tube.
5. Dry the extract under a stream of nitrogen gas.
6. Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.

- LC-MS/MS Analysis:

1. LC Conditions:

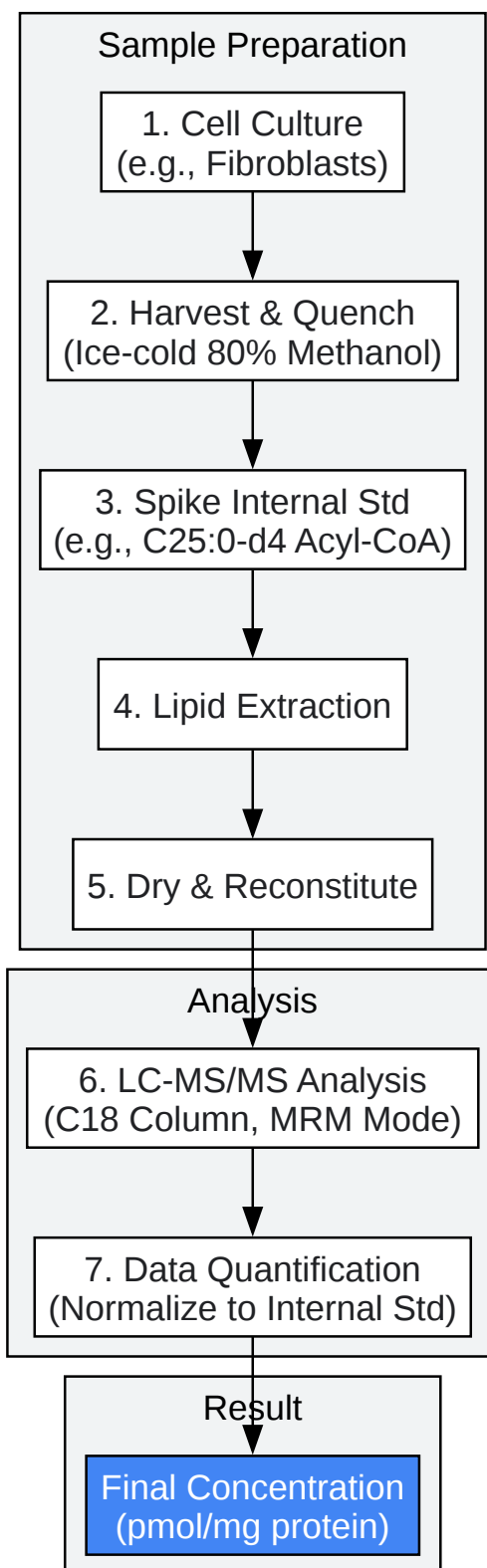
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: Start at 60% B, increase to 98% B over 20 minutes, hold for 5 minutes, then re-equilibrate.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.

2. MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:

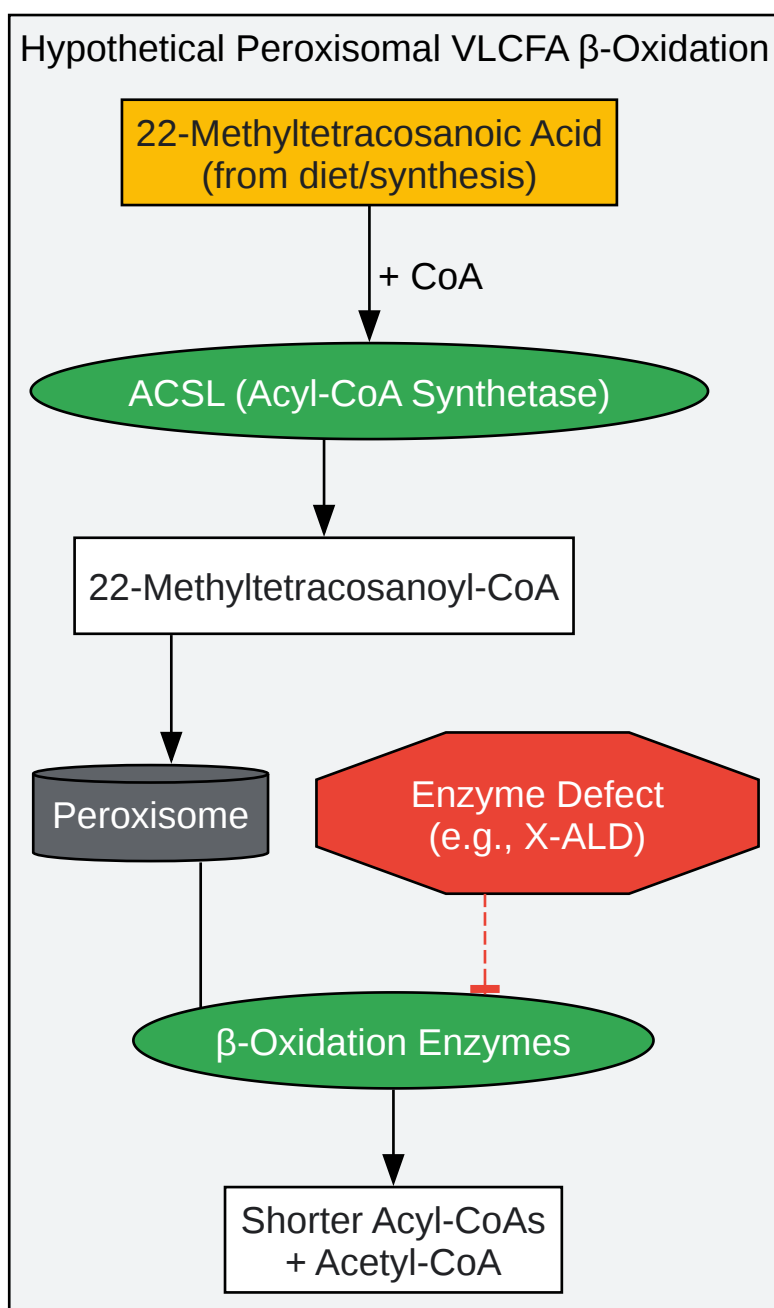
- **22-Methyltetracosanoyl-CoA**: e.g., 1194.6 -> 809.5
 - Internal Standard (C25:0-d4 Acyl-CoA): Adjust based on specific standard.
- Data Analysis:
 1. Create a standard curve using the **22-Methyltetracosanoyl-CoA** standard.
 2. Quantify the amount of **22-Methyltetracosanoyl-CoA** in the samples by normalizing its peak area to the peak area of the internal standard and comparing it to the standard curve.
 3. Normalize the final amount to the total protein content of the cell lysate, determined by a BCA assay.

Visualizations



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Caption: Workflow for the quantification of **22-Methyltetracosanoyl-CoA**.



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Caption: Hypothetical metabolic pathway involving **22-Methyltetracosanoyl-CoA**.

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